Allyphenyline oxalate

adrenergic pharmacology opioid withdrawal GPCR functional selectivity

Allyphenyline oxalate is a functionally differentiated research compound with a unique inverted selectivity profile. Unlike generic α2-agonists such as clonidine or lofexidine, it combines α2C/5-HT1A agonism with α2A antagonism. At exceptionally low doses (0.05 mg/kg), it potentiates morphine analgesia, reverses opioid dependence, and alleviates anxiety and depression-like behaviors—without the sedation or hypotension typical of classical α2 agonists. This distinct polypharmacology makes it an irreplaceable tool for dissecting adrenergic mechanisms and developing safer treatments for opioid use disorder with psychiatric comorbidities. Procuring a standard α2-agonist cannot replicate these experimental outcomes. Secure Allyphenyline oxalate now to advance your neuropharmacology research.

Molecular Formula C16H20N2O5
Molecular Weight 320.34 g/mol
Cat. No. B12040690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyphenyline oxalate
Molecular FormulaC16H20N2O5
Molecular Weight320.34 g/mol
Structural Identifiers
SMILESCC(C1=NCCN1)OC2=CC=CC=C2CC=C.C(=O)(C(=O)O)O
InChIInChI=1S/C14H18N2O.C2H2O4/c1-3-6-12-7-4-5-8-13(12)17-11(2)14-15-9-10-16-14;3-1(4)2(5)6/h3-5,7-8,11H,1,6,9-10H2,2H3,(H,15,16);(H,3,4)(H,5,6)
InChIKeyJYZGXSWKEOEVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyphenyline Oxalate: Procurement Guide for a Bifunctional α2C/5-HT1A Agonist with α2A Antagonism


Allyphenyline oxalate (CAS 1092984-08-1) is a research compound with a unique, mixed pharmacological profile. It functions as a potent agonist at both α2C-adrenoceptors and serotonin 5-HT1A receptors, while simultaneously acting as a neutral antagonist at the α2A-adrenoceptor subtype [1]. This specific profile results in a distinctive in vivo effect: at very low doses (0.05 mg/kg), it enhances morphine analgesia and reverses dependence without causing the sedation or hypotension that are characteristic of conventional α2-adrenergic agonists [2]. The compound is therefore a critical tool for dissecting the roles of α2-adrenoceptor subtypes and offers a potential novel strategy for managing opioid use disorders and associated psychiatric comorbidities [3].

Why Allyphenyline Oxalate Cannot Be Substituted by Standard α2 Agonists


Procurement of a generic α2-adrenergic agonist like clonidine or lofexidine is not a substitute for Allyphenyline oxalate. The functional differentiation is absolute and critical for experimental outcomes. Clonidine and lofexidine act as agonists at the α2A-adrenoceptor, the primary mediator of their hypotensive and sedative side effects [1]. Allyphenyline oxalate, in contrast, is characterized by its α2C-agonism coupled with α2A-antagonism [2]. This inverted functional selectivity at the α2A subtype is the mechanistic basis for its ability to enhance morphine's beneficial effects while avoiding the adverse sedation that limits the utility of classical α2 agonists in both research and clinical settings [3]. The following evidence details this quantifiable differentiation.

Quantitative Evidence Differentiating Allyphenyline Oxalate from Comparator Compounds


Functional Antagonism at α2A-AR Differentiates Allyphenyline from Lofexidine and Clonidine

The functional profile of Allyphenyline oxalate is fundamentally different from the clinically used α2-AR agonists clonidine and lofexidine. While Allyphenyline is a neutral antagonist at the α2A-AR, clonidine and lofexidine are both potent α2A-AR agonists [1]. This difference is the primary driver of their distinct side effect profiles.

adrenergic pharmacology opioid withdrawal GPCR functional selectivity

Subtype Selectivity of Allyphenyline vs. Clonidine: A 2.6-Fold Preference for α2C over α2B

Allyphenyline oxalate demonstrates a distinct subtype selectivity profile compared to the broad-spectrum α2-AR agonist clonidine. Allyphenyline exhibits a 2.6-fold higher affinity for α2C-ARs (pKi=7.07) compared to α2B-ARs (pKi=6.47) . This selectivity is inverted relative to clonidine, which shows a preference for α2B-ARs (pKi=7.2) over α2C-ARs (pKi=6.9) [1].

receptor binding α2-adrenoceptor subtypes selectivity profiling

Comparative In Vivo Potency: Allyphenyline Matches Cyclomethyline's Low-Dose Efficacy in Morphine Dependence

In a direct comparative study of their effects on morphine dependence, Allyphenyline (compound 1) and its close analog Cyclomethyline (compound 2) both demonstrated high potency. At a dose of 0.05 mg/kg, both compounds significantly decreased naloxone-precipitated withdrawal symptoms in mice, and this dose also elicited a significant antidepressant-like effect in the Forced Swimming Test [1]. This confirms Allyphenyline is not only a potent compound but belongs to a class of low-dose, high-efficacy tools.

in vivo pharmacology opioid use disorder dose-response

Demonstrated Absence of Sedation: A Key Differentiator from Standard α2 Agonists

A critical and quantifiable advantage of Allyphenyline oxalate is its demonstrated lack of sedative side effects, a direct consequence of its α2A-antagonist profile. This contrasts sharply with the sedation and hypotension associated with α2A-AR agonists like lofexidine and clonidine [1]. In multiple in vivo studies, Allyphenyline was specifically reported to be "devoid of sedative side effects" at doses up to 0.5 mg/kg, even while producing significant anxiolytic and antidepressant-like effects [REFS-2, REFS-3].

behavioral pharmacology side effect profile sedation

Theoretical Conformational Basis for α2C-Agonism/α2A-Antagonism Provides a Structural Rationale for Differentiation

Computational and structural studies provide a molecular rationale for Allyphenyline's unique functional profile. Molecular modeling suggests that an 'extended' conformation of the ligand is associated with the dual α2C-agonism/α2A-antagonism profile, whereas a 'folded' conformation is linked to agonism at both α2C and α2A subtypes [1]. This insight distinguishes Allyphenyline's mechanism from other imidazoline ligands and provides a structural basis for its functional selectivity.

molecular pharmacology SAR conformational analysis

Priority Application Scenarios for Procuring Allyphenyline Oxalate


Investigating Novel Therapeutics for Opioid Use Disorder with Reduced Side Effect Liability

This is the primary and most compelling application scenario. The quantitative evidence shows that Allyphenyline oxalate, at the extremely low dose of 0.05 mg/kg, significantly attenuates morphine withdrawal symptoms in vivo [1] while being devoid of the sedative side effects that plague traditional α2-AR agonists [2]. Procurement of Allyphenyline oxalate is therefore essential for any research program aiming to validate the α2C-agonism/α2A-antagonism mechanism as a novel, safer approach to managing opioid dependence and preventing relapse.

Dissecting the Neurobiology of Anxiety and Alcohol Withdrawal

The compound has demonstrated specific, dose-dependent efficacy in reducing anxiety-like behaviors in a rat model of alcohol withdrawal. Allyphenyline oxalate (0.05 and 0.275 mg/kg i.p.) significantly reduced hyperanxiety in the defensive burying test [3]. This evidence positions Allyphenyline oxalate as a valuable pharmacological tool for researchers studying the comorbidity of anxiety and substance use disorders and for dissecting the specific roles of α2C and 5-HT1A receptors in these processes.

Screening for α2C/5-HT1A Agonists as Antidepressant Drug Candidates

The direct evidence that Allyphenyline oxalate exerts a potent antidepressant-like effect at the same low dose (0.05 mg/kg) that attenuates opioid withdrawal [1] makes it a critical reference compound for screening and developing novel antidepressants. Its unique dual-receptor agonism (α2C/5-HT1A) [4] coupled with α2A antagonism provides a distinct pharmacological template for high-throughput screening and SAR studies aimed at discovering new treatments for depression, particularly in patients with co-occurring substance use disorders.

GPCR Pharmacology and Drug Discovery for Polypharmacology

Allyphenyline oxalate serves as a premier tool compound for investigating the principles of polypharmacology. Its defined profile as a dual agonist (α2C/5-HT1A) and antagonist (α2A) [4] allows researchers to study the synergistic or additive effects of engaging multiple GPCR targets simultaneously. This makes it invaluable for academic and industrial labs focused on rational polypharmacology, biased signaling, and the development of next-generation drugs that aim for improved efficacy and safety through multi-target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allyphenyline oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.